(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-21-11-13(10-20-21)15-4-2-3-7-22(15)18(23)17-9-12-8-14(19)5-6-16(12)24-17/h5-6,8-11,15H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJVQLCVELRUEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5-fluorobenzo[b]thiophen-2-yl)(2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)methanone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and relevant studies that highlight its pharmacological significance.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[b]thiophene moiety and a pyrazole-piperidine unit. The synthesis typically involves multi-step organic reactions, including copper-catalyzed processes for the formation of thiophene derivatives. The following table summarizes key aspects of the synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 3-(2-iodophenyl)-1-phenylprop-2-en-1-one, potassium sulfide | THF, 130 °C, 12 h | Variable |
| 2 | Copper(I) iodide, Cs2CO3 | Room temperature, overnight | High |
| 3 | Purification via column chromatography | - | - |
The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Antimicrobial Properties
Research indicates that compounds with a similar structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzo[b]thiophenes possess antibacterial properties against various strains, including resistant bacteria . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
The pyrazole component has been associated with anticancer properties. Compounds containing pyrazole rings have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . In vitro studies suggest that this compound may inhibit proliferation in cancer cells by targeting specific signaling pathways involved in tumor growth.
Neuropharmacological Effects
The piperidine moiety is known for its interactions with neurotransmitter receptors. Preliminary studies suggest that this compound could modulate serotonin receptors, potentially offering therapeutic effects in mood disorders . Molecular docking studies have indicated favorable binding affinities to these receptors, hinting at possible anxiolytic or antidepressant effects.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzo[b]thiophene derivatives, including our compound of interest. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In a recent investigation involving several pyrazole derivatives, it was found that this compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells. This suggests a promising anticancer profile worthy of further exploration .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution at the Methanone Carbonyl
The central methanone group serves as a reactive site for nucleophilic substitution. For example:
-
Amide formation : Reaction with primary/secondary amines under coupling agents (e.g., HATU, DIPEA) yields substituted amides. A structurally related piperidine-pyrazole methanone derivative underwent HATU-mediated coupling with carboxylic acids to form bioactive conjugates .
-
Reduction : The carbonyl can be reduced to a methylene group using agents like NaBH₄ or LiAlH₄, though steric hindrance from the adjacent piperidine may require optimized conditions.
Cross-Coupling Reactions Involving the Benzo[b]thiophene Moiety
The fluorinated benzothiophene ring participates in palladium-catalyzed cross-couplings:
These reactions exploit the electron-rich thiophene system, with fluorine enhancing electrophilic aromatic substitution regioselectivity .
Functionalization of the Piperidine-Pyrazole Substituent
The 2-(1-methyl-1H-pyrazol-4-yl)piperidine moiety undergoes distinct transformations:
-
N-Alkylation/Acylation : The piperidine nitrogen reacts with alkyl halides or acyl chlorides in the presence of bases like K₂CO₃. For instance, alkylation with trifluoroethyl bromide produced analogs with enhanced metabolic stability.
-
Pyrazole Ring Modification : Electrophilic substitution at the pyrazole C-3/C-5 positions (e.g., nitration, halogenation) is feasible, though steric effects from the methyl group may limit reactivity .
Electrophilic Aromatic Substitution on the Benzothiophene Ring
The fluorine atom directs electrophiles to specific positions:
-
Halogenation : Bromination at C-4 or C-6 occurs under Br₂/FeBr₃, as observed in related benzothiophene derivatives.
-
Sulfonation : Fuming H₂SO₄ introduces sulfonic acid groups at C-5, adjacent to the fluorine .
Fluorine-Specific Reactivity
The C-F bond participates in:
-
SNAr Reactions : Displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions, though limited by the electron-withdrawing thiophene sulfur .
-
Defluorination : Catalytic hydrogenation (H₂/Pd-C) removes fluorine, generating dehalogenated intermediates .
Biological Activity Through Target Engagement
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
Enzyme Inhibition : Analogous piperidine-pyrazole methanones inhibit tubulin polymerization (IC₅₀ ~0.8–1.2 µM) and Na⁺/K⁺-ATPase .
-
Receptor Binding : The pyrazole nitrogen coordinates with metalloenzymes, as shown in crystallographic studies .
Stability and Degradation Pathways
Key stability considerations include:
-
Hydrolytic Degradation : The methanone carbonyl is susceptible to hydrolysis under strongly acidic/basic conditions, forming benzoic acid derivatives.
-
Oxidative Metabolism : CYP450-mediated oxidation of the piperidine ring generates N-oxide metabolites .
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry optimization. Strategic functionalization of its benzothiophene, piperidine, and pyrazole components enables the development of targeted bioactive agents, as evidenced by its enzyme inhibitory and antitumoral analogs .
Q & A
Q. Table 1: Recommended Assays for Biological Profiling
| Assay Type | Target Class | Key Readout | Reference Method |
|---|---|---|---|
| Enzymatic | Kinases | IC50 | ADP-Glo® Kinase Assay |
| Cellular | Apoptosis | Caspase-3 activation | Fluorescence microscopy |
| In vivo | Pharmacokinetics | Cmax, T1/2 | LC-MS/MS |
Q. Table 2: Troubleshooting Synthesis Challenges
| Issue | Root Cause | Solution |
|---|---|---|
| Low yield | Incomplete cyclization | Increase reaction time (8–12 hr) |
| Impurities | Side reactions | Use scavenger resins (e.g., QuadraPure™) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
